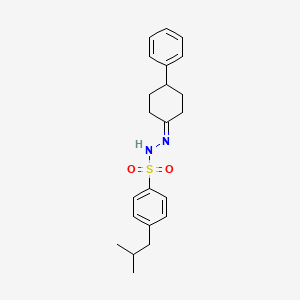![molecular formula C14H17N5O2S B4692457 N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4692457.png)
N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
Vue d'ensemble
Description
N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea is a chemical compound that has been the subject of scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea involves its ability to bind to metal ions such as copper and zinc. The binding of this compound to these metal ions results in a fluorescence signal, which can be detected using spectroscopic techniques. The exact mechanism of fluorescence quenching and enhancement by metal ions is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea have been studied in vitro. This compound has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for use in biological applications. Additionally, this compound has been shown to be able to cross the blood-brain barrier, making it a potential candidate for use in neuroimaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea for lab experiments include its high selectivity and sensitivity towards metal ions such as copper and zinc, its low toxicity towards mammalian cells, and its ability to cross the blood-brain barrier. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential for interference with other fluorescent probes.
Orientations Futures
There are many future directions for the study of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions such as iron and mercury is an area of ongoing research. Finally, the development of new applications for this compound in biological imaging and diagnostics is an exciting area for future research.
Applications De Recherche Scientifique
N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in analytical chemistry.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c22-14(15-9-1-2-9)16-10-3-4-11(13-12(10)17-21-18-13)19-5-7-20-8-6-19/h3-4,9H,1-2,5-8H2,(H2,15,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGAPNJVCRASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4692417.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4692431.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B4692440.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylglycinamide](/img/structure/B4692444.png)
![6-bromo-4-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4692462.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4692465.png)
![2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4692473.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-ethylpiperazine](/img/structure/B4692475.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4692485.png)
![5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4692493.png)
![2-(ethylthio)-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4692499.png)